molecular formula C23H24ClNO6S B11145310 (6-chloro-4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

(6-chloro-4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B11145310
M. Wt: 478.0 g/mol
InChI Key: COHIRAZLDRLOJY-UHFFFAOYSA-N
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Description

The compound (6-chloro-4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic molecule that belongs to the class of chromenone derivatives Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic conditions.

    Ethylation: The ethyl group can be introduced via alkylation using ethyl iodide in the presence of a strong base like sodium hydride.

    Sulfonylation: The sulfonylamino group can be introduced by reacting the chromenone derivative with p-toluenesulfonyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with pentanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate: can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

(6-chloro-4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (6-chloro-4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with enzymes and receptors, modulating their activity. The sulfonylamino group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

(6-chloro-4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate: can be compared with other chromenone derivatives such as:

The uniqueness of This compound lies in its specific combination of substituents, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C23H24ClNO6S

Molecular Weight

478.0 g/mol

IUPAC Name

(6-chloro-4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C23H24ClNO6S/c1-4-6-19(25-32(28,29)16-9-7-14(3)8-10-16)23(27)31-21-13-20-17(12-18(21)24)15(5-2)11-22(26)30-20/h7-13,19,25H,4-6H2,1-3H3

InChI Key

COHIRAZLDRLOJY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)CC)Cl)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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